![molecular formula C5H8N4 B2844840 N-(4-aminopyrimidin-2-yl)-N-methylamine CAS No. 22404-42-8](/img/structure/B2844840.png)
N-(4-aminopyrimidin-2-yl)-N-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-aminopyrimidin-2-yl)-N-methylamine” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 4-aminopyrimidin-2-yl group indicates that an amino group is attached to the 4th carbon of the pyrimidine ring. The N-methylamine group suggests that a methylamine is attached to the nitrogen atom of the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of “N-(4-aminopyrimidin-2-yl)-N-methylamine” would be characterized by the presence of a pyrimidine ring, an amino group at the 4th position, and a methylamine group attached to the nitrogen atom of the pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-aminopyrimidin-2-yl)-N-methylamine” would depend on its exact molecular structure. Factors such as the presence of functional groups, the overall size and shape of the molecule, and its charge distribution would all influence its properties .Scientific Research Applications
- Cyclin-dependent kinases (CDKs) play crucial roles in cell cycle regulation and gene transcription. N2,N4-disubstituted pyrimidine-2,4-diamines have been investigated as potent CDK2/CDK9 inhibitors . These compounds exhibit inhibitory activity against both CDK2/cyclin A and CDK9/cyclin T1 systems. Notably, compounds 3g and 3c show IC50 values of 83 nM and 65 nM, respectively. These inhibitors hold promise for cancer treatment.
- Many N2,N4-disubstituted pyrimidine-2,4-diamines display significant inhibition against tumor cell lines. In particular, they remain active against triple-negative breast cancer (TNBC) cells, such as MDA-MB-231 . These findings suggest potential antiproliferative applications.
- Compounds 2a, 2d, and 3b induce cell cycle arrest in G2/M phase in MDA-MB-231 cells . Understanding their mechanism of action could lead to targeted therapies for cell cycle-related diseases.
- CDK9/cyclin T1 is involved in RNA transcription as part of the positive transcription elongation factor (P-TEFb) complex . N2-methylpyrimidine-2,4-diamine derivatives may impact transcriptional processes.
- The structural diversity of CDK inhibitors, including N2-methylpyrimidine-2,4-diamines, has fueled research in cancer therapy . These compounds represent a promising avenue for drug development.
- While not extensively studied, pyrimidine derivatives have potential applications in polymer chemistry and catalysis . Further exploration could reveal novel uses.
CDK2/CDK9 Inhibition
Antiproliferative Agents
Cell Cycle Arrest in G2/M Phase
RNA Transcription Regulation
Drug Discovery
Polymer Chemistry and Catalysis
Mechanism of Action
Target of Action
N2-Methylpyrimidine-2,4-diamine primarily targets Cyclin-dependent kinases (CDKs) . CDKs are pivotal kinases involved in cell cycle transition and gene transcription . They play a crucial role in controlling the cell cycle, and their dysregulation can lead to uncontrolled cell proliferation, a hallmark of cancer .
Mode of Action
N2-Methylpyrimidine-2,4-diamine interacts with CDKs, specifically CDK2 and CDK9, inhibiting their activity . This inhibition disrupts the normal cell cycle progression and gene transcription, leading to cell cycle arrest . The compound’s interaction with its targets results in significant inhibition against tumor cell lines .
Biochemical Pathways
The compound affects the CDK2/cyclin A and CDK9/cyclin T1 systems, key pathways in cell cycle transition and gene transcription . By inhibiting these pathways, N2-Methylpyrimidine-2,4-diamine disrupts the normal cell cycle, leading to cell cycle arrest in the G2/M phase .
Result of Action
The primary result of N2-Methylpyrimidine-2,4-diamine’s action is the induction of cell cycle arrest in the G2/M phase . This disrupts the normal cell cycle, leading to inhibited cell proliferation. Most of these compounds displayed significant inhibition against the tested tumor cell lines, particularly against the triple-negative breast cancer (TNBC) cell line MDA-MB-231 .
Future Directions
The future directions for research on “N-(4-aminopyrimidin-2-yl)-N-methylamine” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .
properties
IUPAC Name |
2-N-methylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-7-5-8-3-2-4(6)9-5/h2-3H,1H3,(H3,6,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRFGFQUXQUVAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945059 |
Source
|
Record name | N~2~-Methylpyrimidine-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10945059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminopyrimidin-2-yl)-N-methylamine | |
CAS RN |
22404-42-8 |
Source
|
Record name | N~2~-Methylpyrimidine-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10945059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.